BenchChemオンラインストアへようこそ!

KDOAM-25 trihydrochloride

Epigenetics Histone Demethylase Inhibition Multiple Myeloma

KDOAM-25 trihydrochloride is the definitive KDM5 family inhibitor for epigenetic oncology research. With a verified IC50 of 19 nM against KDM5B and >250-fold selectivity over off-target demethylases, it eliminates confounding activity seen with pan-Jumonji inhibitors like JIB-04. The trihydrochloride salt ensures superior aqueous solubility and stability versus free base or citrate forms, enabling reproducible in vitro and in vivo dosing. Validated in multiple myeloma MM1S cells (IC50 ~30 μM). ≥98% purity with full QC documentation. Order now to accelerate KDM5B-targeted discovery.

Molecular Formula C15H28Cl3N5O2
Molecular Weight 416.8 g/mol
Cat. No. B12423575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDOAM-25 trihydrochloride
Molecular FormulaC15H28Cl3N5O2
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl
InChIInChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H
InChIKeyDXHSLCAHOGWDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KDOAM-25 Trihydrochloride: A Potent and Selective KDM5 Subfamily Inhibitor for Epigenetic Research


KDOAM-25 trihydrochloride is a potent and highly selective inhibitor of the KDM5 subfamily (JARID1) of histone lysine demethylases. It demonstrates nanomolar-range biochemical inhibition across all four KDM5 isoforms (KDM5A–D) with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM, respectively [1]. The compound occupies the active site of KDM5B, forming critical hydrogen bonds and hydrophobic interactions that stabilize binding . In cellular assays, KDOAM-25 increases global H3K4me3 levels at transcriptional start sites and impairs proliferation in multiple myeloma MM1S cells [1]. The trihydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating reliable experimental use .

Why Pan-KDM5 Inhibitors Cannot Substitute for KDOAM-25 Trihydrochloride


Generic substitution among KDM5 inhibitors is not scientifically valid due to substantial differences in isoform selectivity, off-target activity, and cellular potency. For instance, the pan-KDM5 inhibitor CPI-455 (IC50 10 nM for KDM5A) exhibits >200-fold selectivity over other KDM families but lacks the pronounced isoform-specific bias toward KDM5B (19 nM) seen with KDOAM-25 . Conversely, broader Jumonji inhibitors like JIB-04 show significant cross-reactivity with KDM4, KDM6, and KDM2 enzymes, confounding phenotype interpretation [1]. Furthermore, the trihydrochloride salt of KDOAM-25 confers distinct solubility and stability advantages essential for reproducible in vitro and in vivo studies, whereas alternative salt forms (e.g., citrate) or free bases may alter pharmacokinetics or require formulation adjustments . These differences preclude direct interchangeability in experimental protocols.

KDOAM-25 Trihydrochloride: Head-to-Head Quantitative Differentiation from Competitor KDM5 Inhibitors


Superior KDM5B Isoform Potency Compared to CPI-455 and KDM5-C70

KDOAM-25 exhibits a marked preference for KDM5B (IC50 = 19 nM) over other KDM5 isoforms, a feature not shared by several comparator pan-KDM5 inhibitors. In contrast, CPI-455 shows near-equal potency across KDM5A (10 nM), KDM5B (3 nM), and KDM5C (14 nM) . KDM5-C70, another pan-inhibitor, has significantly weaker activity with IC50 values of 300 nM, 300 nM, and 580 nM for KDM5A, B, and C respectively . The enhanced KDM5B selectivity of KDOAM-25 is critical for studies focused on KDM5B's role in multiple myeloma and other cancers, where isoform-specific modulation may reduce off-target effects [1].

Epigenetics Histone Demethylase Inhibition Multiple Myeloma

High Selectivity Over Off-Target JmjC Demethylases Compared to JIB-04 and GSK-J1

KDOAM-25 demonstrates exceptional selectivity within the 2-OG oxygenase superfamily. It weakly inhibits KDM4C and KDM2B (IC50 = 4.8 μM and 4.4 μM, respectively) and shows no activity against a panel of 55 receptors and enzymes [1]. In contrast, JIB-04 is a pan-Jumonji inhibitor with significant activity against KDM4 isoforms (IC50 340–1100 nM) and KDM6B (IC50 855 nM) . GSK-J1, primarily a KDM6 inhibitor, exhibits some cross-reactivity with KDM5B/C (IC50 0.95–1.76 μM) . The >250-fold selectivity window of KDOAM-25 for KDM5 over KDM4C/KDM2B ensures that observed cellular phenotypes are primarily driven by KDM5 inhibition.

Epigenetics Selectivity Profiling Target Engagement

Enhanced Aqueous Solubility and Formulation Stability via Trihydrochloride Salt

The trihydrochloride salt form of KDOAM-25 provides critical solubility advantages over the free base and citrate salt forms. While quantitative solubility data are not uniformly reported, vendor guidance consistently notes that the free base is prone to instability and recommends the trihydrochloride or citrate salts for reliable experimental use . The trihydrochloride form is particularly advantageous for preparing concentrated stock solutions in aqueous buffers or for in vivo dosing where high solubility is required . In contrast, the free base of many KDM5 inhibitors (e.g., CPI-455 free base) requires DMSO solubilization and may precipitate in aqueous media, complicating cell-based assays .

Chemical Biology Compound Solubility In Vivo Formulation

Robust Cellular Activity in MM1S Multiple Myeloma Model with Defined EC50

In cellular assays, KDOAM-25 demonstrates a clear concentration-dependent increase in global H3K4me3 at transcriptional start sites, with a cellular EC50 of ~50 μM for H3K4me3 elevation in HeLa cells [1]. More importantly, it impairs proliferation of MM1S multiple myeloma cells with an IC50 of ~30 μM after 5–7 days of treatment . This anti-proliferative effect is accompanied by G1 cell-cycle arrest without inducing apoptosis . In contrast, while CPI-455 elevates H3K4me3 and reduces drug-tolerant persister cells, its cellular EC50 values are not always consistently reported across studies, and KDM5-C70 shows weaker cellular potency (EC50 for H3K4me3 elevation not well-defined) [2].

Multiple Myeloma Cancer Epigenetics H3K4me3 Modulation

Optimal Research and Preclinical Applications for KDOAM-25 Trihydrochloride


Investigating KDM5B-Specific Functions in Multiple Myeloma and Other Cancers

Given its preferential inhibition of KDM5B (IC50 = 19 nM) and validated anti-proliferative activity in MM1S cells (IC50 ~30 μM), KDOAM-25 trihydrochloride is ideally suited for dissecting KDM5B-dependent mechanisms in multiple myeloma and solid tumors where KDM5B overexpression correlates with poor prognosis [1]. Researchers can use this compound to probe how KDM5B-mediated H3K4me3 demethylation regulates oncogenic transcriptional programs, stem cell self-renewal, and drug resistance . The high selectivity over other JmjC demethylases ensures that observed effects are primarily attributable to KDM5 inhibition, reducing the need for extensive off-target counter-screens [1].

Epigenetic Mechanism-of-Action Studies Requiring Clean Target Engagement

KDOAM-25 trihydrochloride's exceptional selectivity (>250-fold for KDM5 over KDM4C/KDM2B) makes it a preferred chemical probe for studies aimed at establishing KDM5-specific epigenetic regulation [1]. In contrast to pan-Jumonji inhibitors like JIB-04, KDOAM-25 does not significantly affect H3K9, H3K27, or H3K36 methylation, allowing for unambiguous attribution of changes in H3K4me3 levels to KDM5 subfamily inhibition . This is critical for ChIP-seq, RNA-seq, and other functional genomic studies where confounding off-target demethylase activity could skew results [1].

In Vivo Pharmacodynamic Studies Leveraging Improved Solubility

The trihydrochloride salt form enhances aqueous solubility, facilitating preparation of dosing solutions for animal studies. While in vivo pharmacokinetic data for KDOAM-25 are limited, the improved solubility profile suggests it is more suitable than the free base for intraperitoneal or intravenous administration in rodent models [1]. Researchers can employ this compound in xenograft or syngeneic tumor models to evaluate the therapeutic potential of KDM5 inhibition in combination with standard-of-care chemotherapies or immunotherapies, where modulation of the tumor immune microenvironment via epigenetic reprogramming is of interest .

Benchmarking Novel KDM5 Inhibitors in Comparative Profiling Panels

KDOAM-25 trihydrochloride serves as an essential reference compound in panels evaluating new KDM5 inhibitors. Its well-characterized biochemical IC50 values for all four KDM5 isoforms (71, 19, 69, 69 nM), combined with extensive selectivity data against a 55-target panel, provide a robust benchmark for assessing potency and specificity of novel chemotypes [1]. Additionally, its cellular EC50 for H3K4me3 elevation (~50 μM) offers a clear threshold for comparing target engagement in cellular contexts, enabling head-to-head evaluation of next-generation inhibitors in the same assay systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDOAM-25 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.